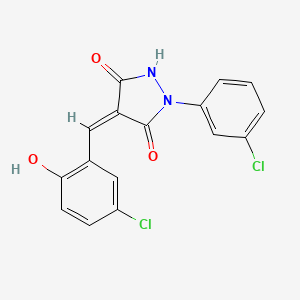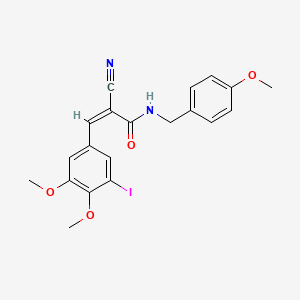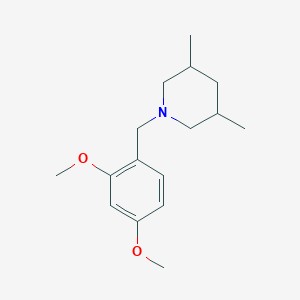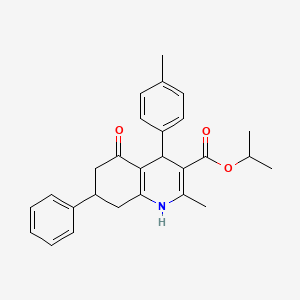
4-(5-chloro-2-hydroxybenzylidene)-1-(3-chlorophenyl)-3,5-pyrazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-(5-chloro-2-hydroxybenzylidene)-1-(3-chlorophenyl)-3,5-pyrazolidinedione" is a synthetic organic molecule that belongs to a class of compounds known for their potential biological activities. These molecules have been the subject of research due to their interesting chemical structures and properties, which may contribute to various applications in the field of medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of similar pyrazolidinedione derivatives involves multi-step synthetic protocols, including condensation reactions that are tailored to introduce specific substituents onto the pyrazolidinedione core. The synthesis often requires precise control of reaction conditions to achieve the desired product with high purity and yield (Samala et al., 2014).
Molecular Structure Analysis
Molecular structure analysis of these compounds, including X-ray crystallography and spectroscopic methods, reveals detailed information about their geometric configuration, bond lengths, angles, and molecular conformations. Such studies are crucial for understanding the structure-activity relationships and the molecular basis of their properties (Kumarasinghe et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of pyrazolidinedione derivatives includes their ability to undergo various chemical transformations, such as reactions with hydrazine derivatives, to form novel heterocyclic compounds. These reactions expand the chemical diversity and potential applications of these molecules (Abou-Zied & El-Mansory, 2014).
Physical Properties Analysis
The physical properties of these compounds, such as melting point, solubility, and crystal structure, are influenced by their molecular structure. The presence of different substituents can significantly alter these properties, affecting their stability, solubility, and suitability for various applications (Zhu, Shen, & Tang, 2008).
Chemical Properties Analysis
The chemical properties of "4-(5-chloro-2-hydroxybenzylidene)-1-(3-chlorophenyl)-3,5-pyrazolidinedione" and its derivatives, such as acidity, basicity, and reactivity towards different chemical agents, are critical for their biological activity and interaction with biological targets. Studies on these properties help in the design of molecules with desired biological activities (Rostom, 2010).
properties
IUPAC Name |
(4Z)-4-[(5-chloro-2-hydroxyphenyl)methylidene]-1-(3-chlorophenyl)pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O3/c17-10-2-1-3-12(8-10)20-16(23)13(15(22)19-20)7-9-6-11(18)4-5-14(9)21/h1-8,21H,(H,19,22)/b13-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVOKWHOABPPCT-QPEQYQDCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=C(C=CC(=C3)Cl)O)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C\C3=C(C=CC(=C3)Cl)O)/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dichloro-N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzamide](/img/structure/B5087674.png)


![N-(2,4-dimethoxyphenyl)-3-{1-[(methylthio)acetyl]-4-piperidinyl}propanamide](/img/structure/B5087696.png)
![5-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]ethyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5087702.png)
![2-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5087703.png)
![6-(3-ethoxy-4-methoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5087713.png)
![2-[4-(4-bromophenoxy)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5087719.png)
![4-[4-(3-methoxyphenoxy)butyl]morpholine](/img/structure/B5087733.png)

![(3aS*,5S*,9aS*)-5-(3-fluorophenyl)-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5087747.png)
![2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)thio]methyl}-4-[1-(4-morpholinyl)ethylidene]-2,4-dihydro-3H-pyrazol-3-one hydrate](/img/structure/B5087760.png)

![5-bromo-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-methoxybenzamide](/img/structure/B5087767.png)